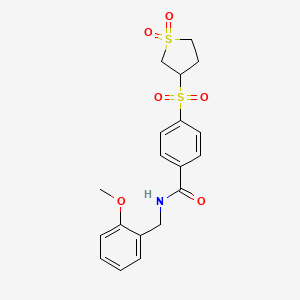
C19H21NO6S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its complex structure, which includes aromatic rings, methoxy groups, and sulfonate groups. It has a molar mass of 423.50314 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the core aromatic structure, followed by the introduction of methoxy and sulfonate groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the desired reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonate groups to thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving enzyme inhibition or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-{[4-(methoxymethyl)benzene]amido}-6,6-dioxo-4H,5H,7H-1,6$l{6}-thieno[2,3-c][1$l{6}]thiopyran-3-carboxylate
- Other isomers with the molecular formula C19H21NO6S2
Uniqueness
The uniqueness of 2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate lies in its specific structural features, such as the presence of both methoxy and sulfonate groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C19H21NO6S2 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
4-(1,1-dioxothiolan-3-yl)sulfonyl-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H21NO6S2/c1-26-18-5-3-2-4-15(18)12-20-19(21)14-6-8-16(9-7-14)28(24,25)17-10-11-27(22,23)13-17/h2-9,17H,10-13H2,1H3,(H,20,21) |
Clé InChI |
RBYRTAJATDSGIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)
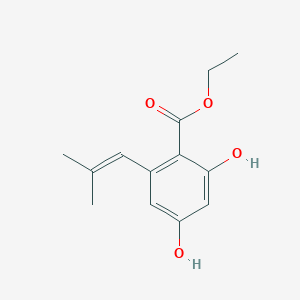
![1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene](/img/structure/B12623838.png)
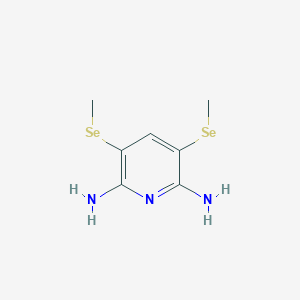
![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)
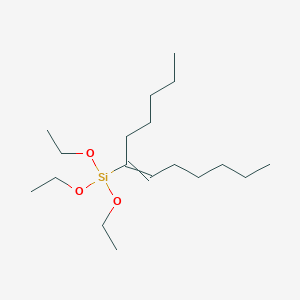
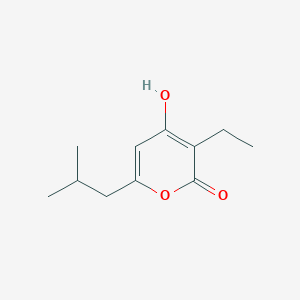
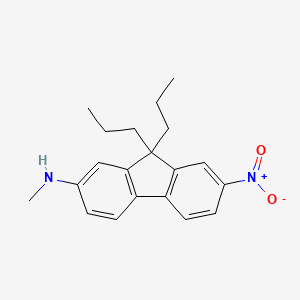
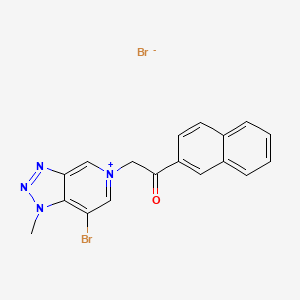
![3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile](/img/structure/B12623866.png)
![N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B12623869.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate](/img/structure/B12623886.png)
